molecular formula C16H15N5O2S B2832091 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide CAS No. 1207003-00-6

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide

Cat. No.: B2832091
CAS No.: 1207003-00-6
M. Wt: 341.39
InChI Key: ZPFFITSAQBPQNE-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridazine ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridazine with 4-aminophenylpyridine-3-sulfonamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the aromatic rings.

    Reduction: This can be used to alter the oxidation state of the nitrogen atoms in the pyridazine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrophenyl)sulfonamide): This compound has a similar structure but includes a pyrimidine ring instead of a pyridazine ring.

    N-(4-((6-methylpyridazin-3-yl)amino)phenyl)piperidine-4-carboxamide:

Uniqueness

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-12-4-9-16(20-19-12)18-13-5-7-14(8-6-13)21-24(22,23)15-3-2-10-17-11-15/h2-11,21H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFFITSAQBPQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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